Methyl 3-(oxan-2-yl)-3-oxopropanoate
Description
Methyl 3-(oxan-2-yl)-3-oxopropanoate is a β-keto ester characterized by a tetrahydropyran (oxan-2-yl) substituent at the 3-position of the propanoate backbone. These analogs share a common synthetic framework involving Lewis acid-catalyzed cyclizations, alkylations, or condensations, as exemplified in the synthesis of methyl 3-(furan-2-yl)-3-oxopropanoate derivatives .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3-(oxan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H14O4/c1-12-9(11)6-7(10)8-4-2-3-5-13-8/h8H,2-6H2,1H3 |
InChI Key |
URMPXJMKKAMILQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-(oxan-2-yl)-3-oxopropanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The oxane ring and ester group play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Key Observations :
- Catalyst Impact : Halogenated cyclohexyl substituents are synthesized using FeCl₃, FeBr₃, or AlI₃, with yields varying significantly (47–90%) depending on the halogen and catalyst compatibility .
- Steric and Electronic Effects : Bulky substituents (e.g., benzodioxolyl) or electron-withdrawing groups (e.g., nitro in ) may reduce yields or require optimized conditions.
Physicochemical and Functional Properties
- Aryl vs. Heteroaryl Substituents: Furan and indole derivatives (e.g., Methyl 3-(1H-indol-2-yl)-3-oxopropanoate ) exhibit distinct spectral profiles in ¹H/¹³C NMR due to aromatic ring currents and heteroatom effects. For example, indole-containing analogs show characteristic NH peaks and downfield shifts for carbonyl groups .
- Functional Group Influence: Esters with aminooxy or carboxyl groups (e.g., NSC119132 in ) demonstrate altered binding affinities in biological assays, underscoring the importance of substituent polarity and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
